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Compound of Interest

Compound Name:
(R)-2-amino-3-cyclohexyl-2-

methylpropanoic acid

Cat. No.: B12299791 Get Quote

Executive Summary & Structural Context
(R)-2-amino-3-cyclohexyl-2-methylpropanoic acid is a non-proteinogenic

,

-disubstituted amino acid. Structurally, it combines the lipophilicity of a cyclohexyl side chain
with the conformational constraints of an

-methyl group.

Medicinal Chemistry Significance:

Proteolytic Stability: The quaternary

-carbon eliminates the acidic proton required for PLP-dependent transamination and
sterically hinders protease access, significantly increasing plasma half-life in peptide
therapeutics.

Conformational Lock: The

-methyl group restricts

torsion angles, favoring helical conformations (specifically
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-helix or

-helix promotion) in peptide backbones.

Compound Profile
Property Value

IUPAC Name
(2R)-2-amino-3-cyclohexyl-2-methylpropanoic

acid

Formula

Molecular Weight 185.27 g/mol

Monoisotopic Mass 185.1416 Da

Chirality (R)-enantiomer

Solubility
Water (moderate), Methanol (good), DMSO

(good)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Insight: Due to the quaternary

-center, the typical

-proton signal (

3.5-4.5 ppm) is absent. The diagnostic handle becomes the

-methyl singlet and the diastereotopic

-methylene protons, which often appear as an AB system due to the adjacent chiral center.

Experimental Protocol (Recommended)
Solvent:

(with NaOD for solubility if zwitterionic) or

(preferred for observing amide/amine protons).
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Internal Standard: TSP (3-(trimethylsilyl)propionic-2,2,3,3-d4 acid) for aqueous; TMS for

organic.

Frequency: 400 MHz minimum recommended to resolve cyclohexyl multiplets.

Predicted H NMR Data (400 MHz, )
Note: Values are derived from structural analogs (

-Me-Phe, Cha) and general shift increments.

Position (ppm) Multiplicity Integral
Assignment
Logic

-CH 1.45 - 1.55 Singlet (s) 3H

Deshielded by

-amino/carboxyl

groups.

-CH 1.60 - 1.85
AB Quartet /

Multiplet
2H

Diastereotopic

protons (Pro-

R/Pro-S)

adjacent to chiral

center.

Cyclohexyl (C1') 1.20 - 1.40 Multiplet (m) 1H

Methine proton

attached to

-CH

.

Cyclohexyl

(Ring)
0.90 - 1.75

Complex

Envelope
10H

Overlapping

equatorial/axial

protons.

Predicted C NMR Data (100 MHz, )
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Position (ppm) Type Notes

Carbonyl (C=O) 174.0 - 176.0 Quaternary
Typical amino acid

carboxyl range.

-Carbon 60.5 - 63.0 Quaternary

Significantly downfield

due to N/COOH

substitution.

-Carbon 42.0 - 45.0 CH Methylene bridge.

Cyclohexyl (C1') 33.0 - 35.0 CH Ring attachment point.

-Methyl 21.0 - 23.0 CH Diagnostic methyl

signal.

Cyclohexyl (Ring) 25.5 - 26.5 CH
Remaining ring

carbons (often

clustered).

NMR Assignment Workflow
The following diagram illustrates the logic flow for assigning the specific signals of this

molecule, separating the aliphatic envelope.
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1H NMR Spectrum (DMSO-d6)
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Figure 1: Logic flow for deconvoluting the crowded aliphatic region of (R)-

-methylcyclohexylalanine.

Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Positive Mode is the standard for this polar analyte.

Fragmentation Pattern
The fragmentation of

-methyl amino acids follows specific pathways distinct from standard amino acids due to the
stability of the tertiary carbocation intermediates.

Parent Ion

: m/z 186.15
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Base Peak (Likely): m/z 140.14 (Immonium Ion)

Secondary Fragments:

m/z 169.1

m/z 140.1 (Isobaric with immonium, distinguished by high-res MS)

Immonium Ion Calculation
For an amino acid with structure

, the immonium ion is

. For this

-methyl analog:

Structure:

Formula:

Exact Mass: 140.1439 Da

MS Fragmentation Pathway Diagram

[M+H]+
m/z 186.15

[M+H - NH3]+
m/z 169.12-17 Da

Immonium Ion
[M - COOH]+
m/z 140.14

-46 Da
(COOH + H)

Cyclohexyl-CH2+
m/z 97.09

Inductive Cleavage

Click to download full resolution via product page

Figure 2: Primary ESI(+) fragmentation pathways. The m/z 140 ion is the diagnostic quantifier.

Infrared Spectroscopy (IR)
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Samples are typically analyzed as KBr pellets or via ATR (Attenuated Total Reflectance). The

spectrum varies significantly depending on whether the sample is a zwitterion or a

hydrochloride salt.

Key Diagnostic Bands (HCl Salt Form)
Wavenumber (cm

)
Assignment Description

2800 - 3100 N-H / C-H

Broad ammonium (

) stretch overlapping with

aliphatic C-H stretching.[1]

1735 - 1750 C=O (Acid)

Strong, sharp carbonyl stretch

(characteristic of un-ionized

COOH in HCl salt).

1580 - 1600 N-H Bend
Asymmetric bending of

group.

1450

CH

/ CH

Aliphatic bending

(Methyl/Methylene/Cyclohexyl)

.

1200 - 1250 C-O
C-O stretch of the carboxylic

acid.

Quality Control & Purity Analysis
Critical Directive: Standard HPLC on C18 columns cannot distinguish enantiomers. You must

use Chiral HPLC or derivatization.

Enantiomeric Purity Protocol (Marfey's Method)
To verify the (R)-configuration against the (S)-enantiomer:

Derivatization: React sample with FDAA (Marfey's Reagent).
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Mechanism: Converts enantiomers into diastereomers (

vs

).

Separation: Analyze via standard C18 RP-HPLC. The diastereomers will have distinct

retention times.

Validation: Compare against a racemic standard of

-methylcyclohexylalanine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Monograph: Spectroscopic Characterization
of (R)- -Methylcyclohexylalanine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12299791#spectroscopic-data-nmr-ir-ms-for-r-2-
amino-3-cyclohexyl-2-methylpropanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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